

# Application Notes and Protocols: Ac-VEID-CHO

## Stock Solution Preparation and Use

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### Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B1283738

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## Introduction

**Ac-VEID-CHO** is a synthetic, cell-permeable tetrapeptide inhibitor of caspase-6, a key executioner caspase involved in the apoptotic signaling cascade.<sup>[1][2]</sup> Due to its role in the cleavage of cellular substrates such as lamin A/C, caspase-6 is a significant target in the study of apoptosis and neurodegenerative conditions like Huntington's and Alzheimer's disease.<sup>[2][3]</sup> This document provides detailed protocols for the preparation of **Ac-VEID-CHO** stock solutions and its application in caspase activity assays.

## Physicochemical Properties and Inhibitory Activity

**Ac-VEID-CHO**, with the sequence N-Acetyl-Val-Glu-Ile-Asp-CHO, is a potent inhibitor of caspase-6.<sup>[1]</sup> While it demonstrates selectivity for caspase-6, some cross-reactivity with other caspases, such as caspase-3 and caspase-7, has been observed.<sup>[1][2][3][4]</sup>

Table 1: Physicochemical Properties of **Ac-VEID-CHO**

Property	Value	Source
Molecular Formula	C22H36N4O9	[1][5]
Molecular Weight	500.5 g/mol	[1][5]
Appearance	White to off-white solid	[6]
Solubility	1 mg/mL in Water (requires ultrasonic and warming)	[1][3]
Soluble in DMSO	[7][8]	

Table 2: Inhibitory Potency (IC<sub>50</sub>) of **Ac-VEID-CHO** against Various Caspases

Caspase Target	IC <sub>50</sub> Value	Source
Caspase-6	16.2 nM	[1][2][3][4]
Caspase-3	13.6 nM	[1][2][3][4]
Caspase-7	162.1 nM	[1][2][3][4]
VEIDase activity	0.49 μM	[2][3]

## Experimental Protocols

### Protocol 1: Preparation of Ac-VEID-CHO Stock Solution

This protocol outlines the steps for reconstituting lyophilized **Ac-VEID-CHO** to create a high-concentration stock solution.

Materials:

- **Ac-VEID-CHO** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Sterile microcentrifuge tubes
- Pipettes and sterile, disposable tips

#### Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized **Ac-VEID-CHO** to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the powder.
- **Reconstitution:** Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired stock solution concentration (e.g., 1 mM or 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of **Ac-VEID-CHO** (MW: 500.5 g/mol ), add 199.8  $\mu$ L of DMSO.
- **Solubilization:** Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[\[3\]](#)[\[8\]](#)[\[9\]](#) Store the aliquots at -20°C or -80°C.[\[3\]](#)[\[8\]](#) When stored at -20°C, the stock solution is stable for at least one month; at -80°C, it is stable for up to six months.[\[3\]](#)[\[6\]](#)

## Protocol 2: In Vitro Caspase-6 Inhibition Assay

This protocol provides a general procedure for using **Ac-VEID-CHO** as a negative control in a fluorometric caspase-6 activity assay using a substrate like Ac-VEID-AMC.

#### Materials:

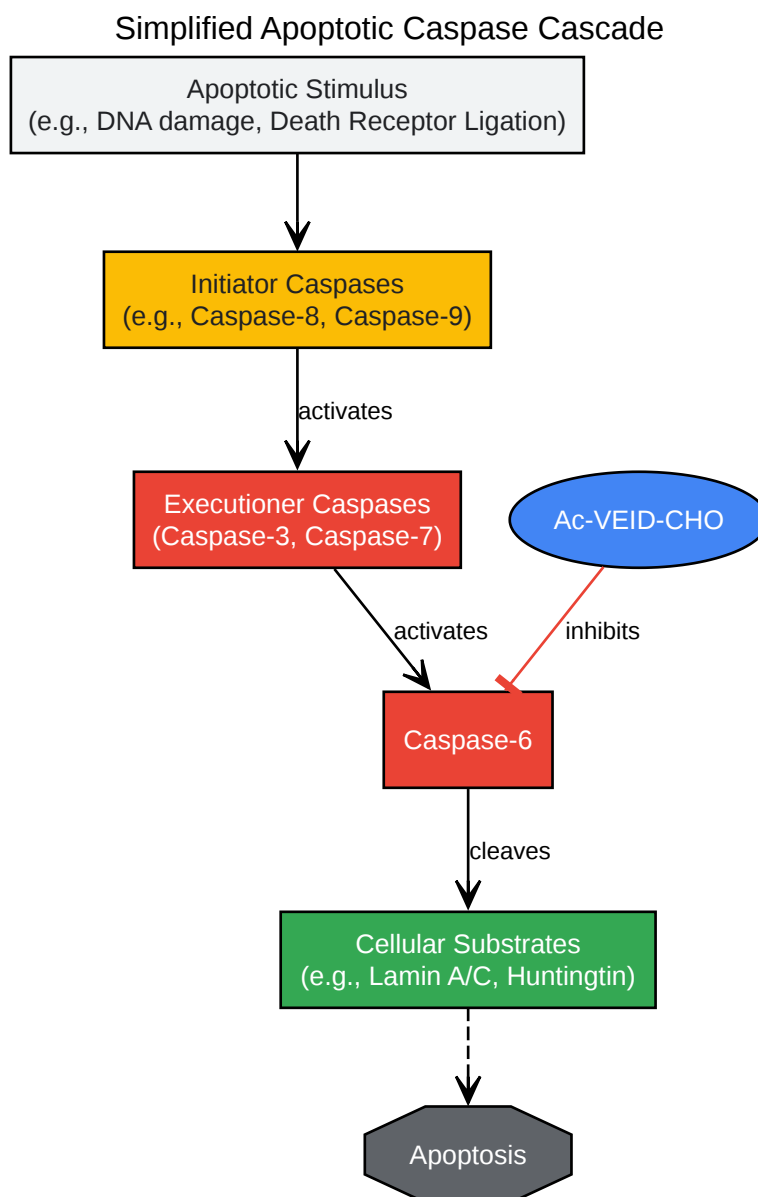
- Cell lysate containing active caspase-6
- **Ac-VEID-CHO** stock solution (e.g., 1 mM in DMSO)
- Caspase assay buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)  
[\[10\]](#)
- Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC)
- 96-well black microplate

- Fluorometric microplate reader

#### Procedure:

- Prepare Reagents: Thaw the **Ac-VEID-CHO** stock solution, cell lysate, and caspase-6 substrate on ice. Prepare the caspase assay buffer and keep it on ice.
- Assay Setup: In a 96-well black microplate, set up the following reactions on ice:
  - Sample Wells: Add 20-50 µg of cell lysate protein to each well.
  - Inhibitor Control Wells: Add 20-50 µg of cell lysate protein and a sufficient volume of the **Ac-VEID-CHO** stock solution to achieve a final concentration that will fully inhibit caspase-6 activity (typically 0.5-1 µM).[\[10\]](#)
  - Blank Wells: Add assay buffer only.
- Volume Adjustment: Adjust the volume in all wells to a pre-substrate addition volume (e.g., 90 µL) with caspase assay buffer.
- Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the **Ac-VEID-CHO** to inhibit caspase-6 in the control wells.[\[10\]](#)
- Reaction Initiation: Add the fluorogenic caspase-6 substrate to all wells to achieve the desired final concentration (e.g., 50 µM).[\[10\]](#)[\[11\]](#)
- Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 440-460 nm emission for AMC).[\[10\]](#)
- Data Analysis: The rate of increase in fluorescence is proportional to the caspase-6 activity. Compare the rate of the sample wells to the inhibitor control wells to confirm that the measured activity is due to caspase-6.

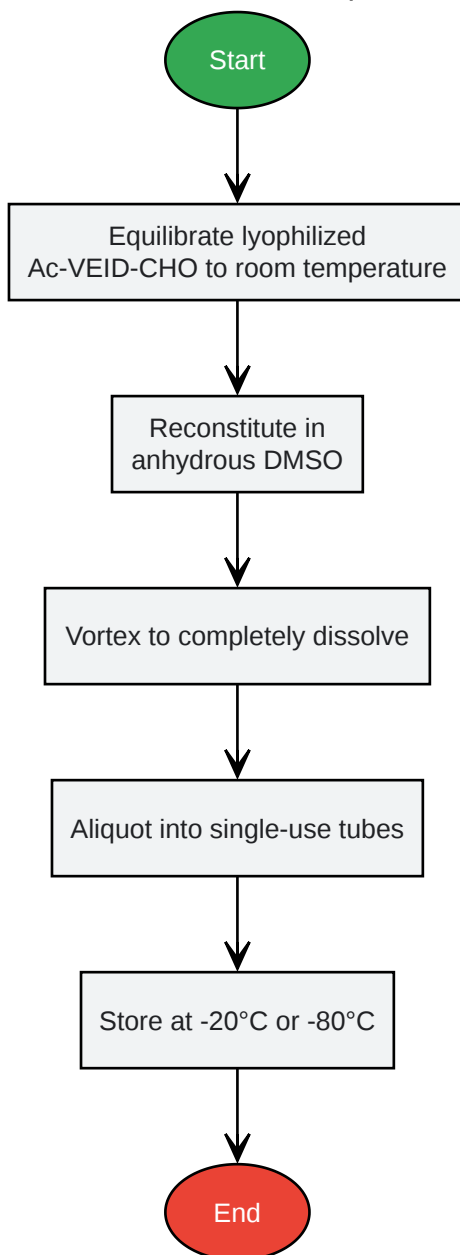
## Visualizations



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Caption: Role of **Ac-VEID-CHO** in the caspase signaling pathway.

## Ac-VEID-CHO Stock Solution Preparation Workflow



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Caption: Workflow for preparing **Ac-VEID-CHO** stock solution.

## Conclusion

Proper preparation and storage of **Ac-VEID-CHO** stock solutions are critical for obtaining reliable and reproducible results in apoptosis research. By following these detailed protocols,

researchers can effectively utilize this potent caspase-6 inhibitor to investigate its role in various cellular processes and disease models.

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